2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine-imidazole fused ring system substituted with dichlorophenyl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a dichlorophenylmethyl halide under basic conditions. This is followed by cyclization and methylation steps to introduce the trimethyl groups and form the final fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, minimizing by-products and waste. Key reagents include fuming nitric acid and sulfuric acid for nitration steps, and various catalysts to facilitate cyclization and methylation.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Econazole: A related imidazole derivative used as an antifungal agent.
Miconazole: Another imidazole compound with antifungal properties.
Clotrimazole: An imidazole derivative used to treat fungal infections.
Uniqueness
2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system and specific substitutions, which confer distinct chemical and biological properties compared to other imidazole derivatives. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
876901-97-2 |
---|---|
Molecular Formula |
C17H15Cl2N5O2 |
Molecular Weight |
392.24 |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3 |
InChI Key |
NTSXTXUBXJEYER-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.